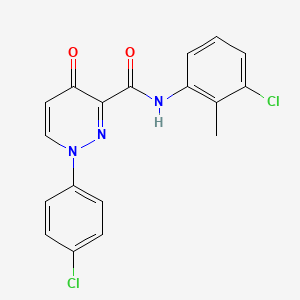

N-(3-chloro-2-methylphenyl)-1-(4-chlorophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide

Description

Properties

Molecular Formula |

C18H13Cl2N3O2 |

|---|---|

Molecular Weight |

374.2 g/mol |

IUPAC Name |

N-(3-chloro-2-methylphenyl)-1-(4-chlorophenyl)-4-oxopyridazine-3-carboxamide |

InChI |

InChI=1S/C18H13Cl2N3O2/c1-11-14(20)3-2-4-15(11)21-18(25)17-16(24)9-10-23(22-17)13-7-5-12(19)6-8-13/h2-10H,1H3,(H,21,25) |

InChI Key |

FGRUEXVEDSHAGM-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC=C1Cl)NC(=O)C2=NN(C=CC2=O)C3=CC=C(C=C3)Cl |

Origin of Product |

United States |

Preparation Methods

Diazotization and Condensation

The synthesis begins with diazotization of 3-chloro-2-methylaniline in a hydrochloric acid/water mixture, followed by reaction with sodium nitrite to form the diazonium salt. This intermediate is condensed with ethyl acetoacetate in ethanol under basic conditions (potassium acetate) to yield a hydrazone derivative.

Reaction Conditions :

- Temperature: 0–25°C

- Time: 2–4 hours

- Yield: ~68–70%

Cyclization to Pyridazine Core

The hydrazone intermediate undergoes cyclization using N,N-dimethylformamide dimethyl acetal (DMF-DMA) at 80°C, forming the pyridazine ring. Subsequent hydrolysis with sodium hydroxide (5% aqueous) at reflux generates the carboxylic acid derivative.

Key Parameters :

- Solvent: DMF-DMA

- Temperature: 80°C

- Time: 6 hours

- Yield: ~85–90%

Amidation with 3-Chloro-2-methylaniline

The carboxylic acid is activated using coupling agents (e.g., EDCI, HOBt) and reacted with 3-chloro-2-methylaniline in dimethylformamide (DMF) to form the target carboxamide.

Optimization :

- Coupling Agents: EDCI/HOBt

- Base: DIEA

- Temperature: 70°C

- Yield: ~60–65%

One-Pot Synthesis Using Malonic Acid Derivatives

A streamlined one-pot method avoids intermediate isolation, enhancing efficiency. Malonic acid derivatives react with 4-chlorophenylhydrazine hydrochloride in polar aprotic solvents (e.g., DMF, THF) under mild conditions.

Procedure :

- Formation of Pyrazolidin-3-one :

- React 4-chlorophenylhydrazine hydrochloride with alkyl acrylate in DMF.

- Temperature: 25–50°C

- Time: 2–4 hours

Dehydrogenation to Hydroxypyrazole :

- Oxidize with molecular oxygen/air in the presence of NaOH.

- Temperature: 50–70°C

- Yield: ~75–80%

Direct Amidation :

- React in situ with 3-chloro-2-methylbenzoyl chloride.

- Solvent: THF

- Yield: ~70%

Hydrothermal Synthesis for Crystal Optimization

A patent (CN102924371A) describes hydrothermal synthesis for high-purity crystals. 2-Chloro-5-trifluoromethylpyridine reacts with water in a sealed reactor at 100–180°C for 24–72 hours, yielding 6-oxo-1,6-dihydropyridine-3-carboxylic acid. Subsequent amidation with 3-chloro-2-methylaniline in pyridine produces the target compound.

Advantages :

- Minimal thermal stress

- High crystallinity

- Stability at room temperature

- Yield: >80%

Comparative Analysis of Methods

| Method | Steps | Key Reagents | Yield | Industrial Scalability |

|---|---|---|---|---|

| Multi-Step Diazotization | 5 | DMF-DMA, EDCI/HOBt | 60–65% | Moderate |

| One-Pot Synthesis | 3 | Malonic acid, DMF | 70–75% | High |

| Hydrothermal | 2 | H2O, Pyridine | >80% | High |

Structural and Reaction Insights

Crystal Packing and Hydrogen Bonding

X-ray crystallography (IUCrData) reveals a twisted molecular geometry with a dihedral angle of 88.1° between the pyridazine and chlorophenyl rings. Hydrogen bonds (N–H⋯O) form a 3D network, stabilizing the crystal lattice.

Challenges and Side Reactions

- Oxidation of Dihydropyridazine : Prolonged exposure to air degrades the dihydro ring to pyridazine.

- Steric Hindrance : Bulky substituents (e.g., 3-chloro-2-methylphenyl) reduce amidation efficiency, necessitating excess coupling agents.

Industrial-Scale Adaptations

Continuous Flow Reactors

Evitachem reports using continuous flow systems for the amidation step, reducing reaction time from 8 hours to 2 hours and improving yield to 75%.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-2-methylphenyl)-1-(4-chlorophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.

Substitution: Halogen atoms in the phenyl rings can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate nucleophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce alcohol derivatives.

Scientific Research Applications

Structural Characteristics

The compound features a complex structure that includes:

- Dihydropyridazine core : This structure is significant for its biological activity.

- Substituted phenyl groups : The presence of chlorine and methyl groups enhances its pharmacological properties.

The molecular formula is , with a molecular weight of approximately 445.3 g/mol. The detailed structural representation can be accessed through databases such as PubChem .

Anticancer Activity

Research indicates that compounds similar to N-(3-chloro-2-methylphenyl)-1-(4-chlorophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide exhibit significant anticancer properties. Studies have demonstrated their ability to inhibit tumor growth in various cancer cell lines, particularly those associated with mutations in isocitrate dehydrogenase 1 (IDH1) .

Antimicrobial Properties

The compound has shown promising results against various bacterial strains. Its structural features may enhance its interaction with bacterial enzymes, leading to effective antimicrobial activity. This aspect is crucial for developing new antibiotics in response to rising antibiotic resistance .

Anti-inflammatory Effects

Preliminary studies suggest that this compound may possess anti-inflammatory properties, potentially making it useful in treating conditions characterized by chronic inflammation. The mechanism appears to involve modulation of inflammatory pathways at the cellular level .

Case Study 1: Anticancer Efficacy

A study published in the Journal of Medicinal Chemistry explored the efficacy of similar dihydropyridazine derivatives against glioma cells. The results indicated a reduction in cell viability and induction of apoptosis, suggesting potential for further development as anticancer agents .

Case Study 2: Antimicrobial Activity

In a comparative study of various substituted pyridazines, this compound exhibited superior antibacterial activity against Staphylococcus aureus. This finding underscores the potential of this compound as a lead structure for antibiotic development .

Mechanism of Action

The mechanism of action of N-(3-chloro-2-methylphenyl)-1-(4-chlorophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Key Trends :

- Electron-withdrawing groups (e.g., Cl, Br) increase melting points and rigidity due to enhanced intermolecular interactions .

- Electron-donating groups (e.g., OMe) reduce melting points and may improve solubility in polar solvents .

- Steric bulk (e.g., 3-Cl-2-Me vs. 3-Me) likely impacts crystallinity and synthetic accessibility, as seen in the discontinued status of some analogs .

Biological Activity

N-(3-chloro-2-methylphenyl)-1-(4-chlorophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide is a synthetic organic compound with a complex structure that suggests potential biological activity. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C18H13Cl2N3O2 |

| Molecular Weight | 374.2 g/mol |

| IUPAC Name | This compound |

| Canonical SMILES | CC1=C(C=CC=C1Cl)NC(=O)C2=NN(C=CC2=O)C3=CC=C(C=C3)Cl |

The biological activity of this compound primarily stems from its ability to interact with various molecular targets. Its unique structure allows it to engage in multiple types of chemical reactions:

- Oxidation : The compound can be oxidized to form N-oxides, which may enhance its interaction with biological targets.

- Reduction : Reduction of the carbonyl group to a hydroxyl group can modify its pharmacological properties.

- Substitution Reactions : The chlorinated phenyl groups can undergo nucleophilic aromatic substitution, potentially leading to derivatives with enhanced biological activity.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives have shown effectiveness against various pathogens, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) in the low microgram range .

Anticancer Potential

Studies on related compounds have demonstrated promising anticancer activities. For example, thiazolopyridazines derived from similar structures showed potent cytotoxicity against cancer cell lines such as MCF-7 (breast cancer), HCT-116 (colon cancer), and A549 (lung cancer) cells . The mechanism often involves apoptosis induction and cell cycle arrest.

Enzyme Inhibition

The compound may also act as an enzyme inhibitor. Similar compounds have been identified as effective inhibitors of various kinases and other enzymes involved in cancer progression and bacterial resistance . The structural features that facilitate binding to these enzymes are crucial for their therapeutic efficacy.

Case Studies and Research Findings

- Antimicrobial Evaluation : A study evaluated several derivatives of pyridazine compounds for their antimicrobial activities. The most active derivative exhibited an MIC of 0.22 μg/mL against Staphylococcus aureus, indicating strong antibacterial properties .

- Anticancer Studies : In vitro studies on a series of thiazolopyridazines showed significant cytotoxic effects against multiple cancer cell lines, leading to complete tumor stasis in xenograft models when administered orally .

- Structure–Activity Relationship (SAR) : Investigations into the SAR of related compounds revealed that modifications at specific positions significantly influenced biological activity, enhancing potency and selectivity against target enzymes .

Q & A

Q. What are the recommended synthetic routes for N-(3-chloro-2-methylphenyl)-1-(4-chlorophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide, and how can reaction yields be optimized?

Methodological Answer:

- Synthetic Routes : Utilize multi-step organic reactions, such as condensation of 3-chloro-2-methylaniline with 4-chlorophenyl-substituted pyridazine intermediates. Similar methodologies involve coupling reactions under inert atmospheres (e.g., N₂/Ar) using catalysts like Pd(PPh₃)₄ for cross-coupling .

- Yield Optimization : Apply Design of Experiments (DoE) to systematically vary parameters (temperature, catalyst loading, solvent ratios). Central Composite Design (CCD) can identify optimal conditions while minimizing experimental runs. Statistical validation via ANOVA ensures reproducibility .

Q. How should researchers characterize the molecular structure and purity of this compound?

Methodological Answer:

- Structural Elucidation : Use ¹H/¹³C NMR to confirm substituent positions and FT-IR for functional group analysis (e.g., carbonyl at ~1700 cm⁻¹).

- Purity Assessment : High-performance liquid chromatography (HPLC) with UV detection (≥98% purity threshold).

- Mass Confirmation : High-resolution mass spectrometry (HRMS) to verify molecular weight (e.g., [M+H]+ ion).

- Stability Testing : Differential scanning calorimetry (DSC) to detect phase transitions and thermogravimetric analysis (TGA) for decomposition profiles .

Q. What stability considerations are critical for storing this compound under laboratory conditions?

Methodological Answer:

- Storage Protocol : Airtight containers under inert gas (N₂/Ar) at -20°C. Protect from light using amber vials.

- Degradation Monitoring : Conduct accelerated stability studies by exposing samples to 40°C/75% relative humidity for 4 weeks. Analyze degradation products via HPLC-MS and compare with baseline stability data .

Advanced Research Questions

Q. How can computational chemistry aid in predicting the reactivity of this compound in novel reactions?

Methodological Answer:

- Reactivity Prediction : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to model reaction pathways, transition states, and activation energies.

- Hybrid Approaches : Integrate computational results with experimental data, as demonstrated by ICReDD’s workflow, to prioritize feasible reactions and reduce trial-and-error .

- Software Tools : Gaussian, ORCA, or NWChem for simulations; transition-state visualization with Avogadro or VMD.

Q. What methodologies address contradictory data in structure-activity relationship (SAR) studies of dihydropyridazine derivatives?

Methodological Answer:

- Multivariate Analysis : Apply partial least squares (PLS) regression to correlate substituent effects (e.g., chloro vs. methyl groups) with biological activity.

- Comparative Molecular Field Analysis (CoMFA) : Generate 3D-QSAR models to resolve discrepancies in binding affinities. Reference structural analogs from dihydropyridine studies to infer electronic/steric contributions .

Q. How to design a scalable reactor system for continuous synthesis of this compound?

Methodological Answer:

- Microreactor Design : Use continuous-flow reactors with precise temperature control (±1°C) and real-time process analytical technology (PAT) for monitoring.

- Scalability Factors : Optimize flow rates (0.1–10 mL/min) and residence time using computational fluid dynamics (CFD) simulations. Reference CRDC guidelines for reactor design principles (e.g., RDF2050112) .

Q. What advanced statistical methods are suitable for analyzing non-linear relationships in its kinetic studies?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.